Lupeol benzoate

Descripción general

Descripción

Lupeol benzoate is a bioactive chemical.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Lupeol benzoate exhibits several pharmacological activities, including:

- Anti-inflammatory Effects : Studies have shown that lupeol and its derivatives can significantly reduce inflammation in various models. For instance, topical application of lupeol in animal models has demonstrated a reduction in inflammatory markers and cellular infiltration in tissues .

- Antioxidant Activity : this compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cancer and cardiovascular diseases .

- Anticancer Effects : Research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cells. In particular, it has shown efficacy against breast and prostate cancer cell lines by modulating key signaling pathways involved in tumorigenesis .

- Antimicrobial Activity : this compound has demonstrated significant antifungal properties against various pathogens. For example, studies have reported its effectiveness against Macrophomina phaseolina, a fungus that affects many crops .

Case Study 1: Anti-cancer Properties

A study investigated the effects of lupeol on MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The results indicated that lupeol significantly reduced cell viability at concentrations of 10 µM and 100 µM over 72 hours. The study also highlighted an increase in total antioxidant capacity in treated cells, suggesting a dual role as an anticancer agent and antioxidant .

Case Study 2: Anti-inflammatory Effects

In a mouse model of arthritis, lupeol was administered orally at doses ranging from 12.5 to 200 mg/kg. The treatment led to a significant reduction in CD4+ T cell counts and cytokine levels associated with inflammation. These findings underscore lupeol's potential as a therapeutic agent for managing inflammatory diseases .

Case Study 3: Antifungal Activity

Lupeol acetate was evaluated for its antifungal efficacy against M. phaseolina. Different concentrations were tested, revealing that lupeol acetate exhibited the highest antifungal activity compared to other compounds tested. This highlights the compound's potential use in agricultural applications to manage fungal infections .

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Bioavailability Issues : One significant limitation is the poor bioavailability of lupeol derivatives when administered orally. Recent advancements in nanoformulations aim to enhance solubility and absorption .

- Need for Clinical Trials : While preclinical studies provide valuable insights into the efficacy of this compound, there is a pressing need for clinical trials to establish safety and dosage parameters for human use.

Propiedades

Número CAS |

1617-69-2 |

|---|---|

Fórmula molecular |

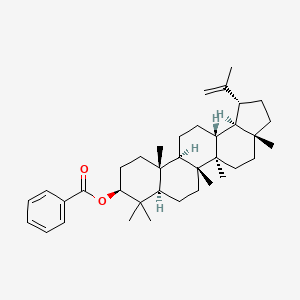

C37H54O2 |

Peso molecular |

530.8 g/mol |

Nombre IUPAC |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] benzoate |

InChI |

InChI=1S/C37H54O2/c1-24(2)26-16-19-34(5)22-23-36(7)27(31(26)34)14-15-29-35(6)20-18-30(39-32(38)25-12-10-9-11-13-25)33(3,4)28(35)17-21-37(29,36)8/h9-13,26-31H,1,14-23H2,2-8H3/t26-,27+,28-,29+,30-,31+,34+,35-,36+,37+/m0/s1 |

Clave InChI |

GGGPJWXHMZSCEW-WEZIXBNWSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6)C)C |

SMILES isomérico |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6)C)C |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

1617-69-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lupeol benzoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.